4-Hydroxypropofol 1-O-b-D-glucuronide

Pharmacokinetics Sex Differences Propofol Metabolism

Forensic and clinical labs require a reliable 1-QG reference standard to achieve ≥30-day retrospective detection of propofol misuse-far exceeding the parent drug's urinary window. Using unverified analogs (e.g., PG or 4-QG) introduces chromatographic co-elution and quantification bias, especially given the 2.1- to 2.9-fold higher AUC in women. - Enables legally defensible LC-MS/MS/GC-MS/MS methods with validated retention time and MS/MS transitions. - Supplied with comprehensive characterization data compliant with ANDA and pharmacopeial (USP/EP) traceability. - Long-term supply certainty through multi-vendor sourcing and cold-chain shipping.

Molecular Formula C₁₈H₂₆O₈
Molecular Weight 370.39
CAS No. 114991-25-2
Cat. No. B1140696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypropofol 1-O-b-D-glucuronide
CAS114991-25-2
Synonyms4-Hydroxy-2,6-bis(1-methylethyl)phenol β-D-Glucopyranosiduronic Acid; 
Molecular FormulaC₁₈H₂₆O₈
Molecular Weight370.39
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C)O
InChIInChI=1S/C18H26O8/c1-7(2)10-5-9(19)6-11(8(3)4)15(10)25-18-14(22)12(20)13(21)16(26-18)17(23)24/h5-8,12-14,16,18-22H,1-4H3,(H,23,24)/t12-,13-,14+,16-,18+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypropofol 1-O-β-D-glucuronide (CAS 114991-25-2) Reference Standard: Identity and Procurement Guide


4-Hydroxypropofol 1-O-β-D-glucuronide (CAS 114991-25-2), also known as 1-QG or propofol impurity 13, is a major phase II glucuronide metabolite of the widely used intravenous anesthetic propofol [1]. Formed via the hydroxylation of propofol by cytochrome P450 enzymes (primarily CYP2B6) followed by conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs), this compound represents a critical component of propofol's metabolic clearance pathway [2]. Its detection and quantification in biological matrices (urine, blood) are essential for pharmacokinetic studies, forensic toxicology, and clinical monitoring of propofol misuse. The compound is available as a synthetic reference standard from various suppliers for research and analytical purposes.

Analytical Necessity of Authentic 4-Hydroxypropofol 1-O-β-D-glucuronide Standard in Pharmacokinetic and Forensic Applications


Substituting 4-Hydroxypropofol 1-O-β-D-glucuronide with a generic 'propofol glucuronide' or a related analog such as propofol β-D-glucuronide (PG) or 4-hydroxypropofol 4-O-β-D-glucuronide (4-QG) is analytically invalid and scientifically misleading . These compounds, while structurally related, are distinct chemical entities with different molecular weights, chromatographic retention times, and mass spectrometric fragmentation patterns. Their formation is catalyzed by different UGT enzymes, and their plasma concentrations and urinary excretion profiles vary significantly based on patient factors like sex, as demonstrated by quantitative studies showing women have a 2.1- to 2.9-fold higher AUC for the 1-O-glucuronide compared to men, a distinction not mirrored by the parent drug or other metabolites [1]. Employing an unverified or incorrect reference standard compromises the accuracy of quantitative LC-MS/MS and GC-MS/MS assays, leading to flawed data in pharmacokinetic studies and potential misidentification in forensic investigations .

Quantitative Differentiation of 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) vs. Key Analogs


Sex-Dependent Formation: Women Exhibit 2.1-Fold Higher Plasma 1-QG AUC Compared to Men

In a clinical study of 105 patients receiving a single intravenous bolus of propofol, the weight-corrected area under the time-plasma concentration curve (AUC) for 4-hydroxypropofol-1-glucuronide (1-QG) was 2.1-fold higher in women compared to men (p = 0.0009) [1]. This finding was replicated in a subsequent study of 98 patients receiving continuous propofol infusion, where the AUC for 1-QG was 2.9 times higher in women (p < 0.001) [2]. The comparator, propofol glucuronide (PG), showed a much smaller sex difference (1.25- to 1.3-fold) [1] [2]. This demonstrates that 1-QG is a more sensitive biomarker for detecting sex-based metabolic variability.

Pharmacokinetics Sex Differences Propofol Metabolism

Superior Urinary Detection Window: 1-QG Remains Detectable for ≥30 Days Post-Administration

A 2024 LC-MS/MS method validation study on urine from 12 surgical patients demonstrated that 4-hydroxypropofol 1-glucuronide (1-QG) was detectable throughout the entire monitoring period, including in a patient monitored for 30 days following propofol administration . In contrast, the parent drug propofol was not detectable in any urine specimens, and other metabolites like 4-hydroxypropofol 4-glucuronide (4-QG) and 4-hydroxypropofol 4-sulfate (4-QS) showed evidence of detection only up to 20 days .

Forensic Toxicology LC-MS/MS Drug Monitoring

Distinct Renal Clearance: 1,4-Quinol Conjugate Exhibits 3-Fold Higher Clearance than Propofol Glucuronide

In a pharmacokinetic study of surgical patients, the renal clearance of the 1,4-quinol conjugate (the combined fraction of 1-QG and 4-QG) was 339 ± 247 mL/min, which was significantly higher than that of propofol glucuronide (114 ± 95 mL/min; p = 0.0156) [1]. This 3-fold difference in renal clearance indicates a distinct elimination pathway and kinetics for the hydroxylated glucuronide metabolites compared to the direct glucuronide of the parent drug.

Renal Clearance Pharmacokinetics Metabolite Excretion

Relative Plasma Abundance: 1,4-Quinol Conjugate Constitutes ~15% of Total AUC, Propofol Glucuronide ~75%

In a study of propofol disposition, the area under the plasma concentration-time curve (AUC) for the 1,4-quinol conjugate (comprising 1-QG and 4-QG) accounted for 14.9% of the total AUC of all propofol-related compounds, while propofol glucuronide (PG) accounted for 75% and the parent drug propofol accounted for 9.6% [1]. The maximum plasma concentration (Cmax) for PG was 4.7 ± 1.8 mg/L, significantly higher than that for the 1,4-quinol conjugate at 1.2 ± 0.4 mg/L (p = 0.0363) [1].

Metabolite Profiling AUC Plasma Pharmacokinetics

Key Application Scenarios for 4-Hydroxypropofol 1-O-β-D-glucuronide (CAS 114991-25-2)


Forensic Urine Drug Monitoring for Long-Term Propofol Misuse Detection

Given its prolonged detection window of ≥30 days in urine , 4-hydroxypropofol 1-O-β-D-glucuronide (1-QG) is the optimal target analyte for forensic toxicology laboratories developing LC-MS/MS or GC-MS/MS assays for retrospective detection of propofol misuse. The parent drug propofol is not detectable in urine, and other metabolites have shorter windows (≤20 days), making the 1-QG reference standard indispensable for establishing a reliable and legally defensible analytical method .

Pharmacokinetic Studies Investigating Sex-Based Differences in Propofol Metabolism

As 1-QG exhibits the most pronounced sex difference among all propofol metabolites, with a 2.1- to 2.9-fold higher AUC in women compared to men [1][2], its accurate quantification is critical for clinical pharmacology studies exploring the mechanistic basis of differential anesthetic recovery and awareness between male and female patients. Using a validated 1-QG standard ensures the precision required to detect these significant, yet often overlooked, metabolic variations.

Comprehensive In Vitro Metabolism Studies Using Human Hepatocytes or Recombinant UGT Enzymes

The formation of 1-QG represents a specific branch point in the propofol metabolic pathway, involving initial hydroxylation by CYP2B6 followed by conjugation by UGT1A9 [3]. Researchers conducting in vitro drug metabolism studies require the authentic 1-QG reference standard to identify and quantify this specific metabolite peak in LC-MS/MS chromatograms, thereby accurately mapping the relative contributions of the hydroxylation-glucuronidation pathway versus the direct glucuronidation pathway to propofol glucuronide (PG) [3].

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